molecular formula C14H13F3N2OS B3019742 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-58-5

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B3019742
CAS RN: 339101-58-5
M. Wt: 314.33
InChI Key: JPSKISWKXWRROJ-UHFFFAOYSA-N
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Description

The compound "3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone" is a derivative of pyrimidinone, which is a class of heterocyclic aromatic organic compounds. This particular derivative includes a trifluoromethyl group, a methylbenzylsulfanyl group, and a methyl group as substituents on the pyrimidinone ring. Pyrimidinones and their derivatives are known for a wide range of biological activities and are of interest in the development of pharmaceuticals and chemotherapeutic agents .

Synthesis Analysis

The synthesis of related 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally similar to the compound , involves a regioselective cyclocondensation reaction. This process uses 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones and nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions to yield products with various substituents, including methyl, aryl, alkyl, and benzyl groups .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of similar sulfanyl-substituted pyrimidines. Density Functional Theory (DFT) calculations help in assigning vibrational bands and understanding the molecular geometry. The negative electrostatic potential regions in these compounds are typically localized over electronegative groups like CN and CF3, indicating sites for electrophilic attack, while positive regions are localized around NH groups, suggesting sites for nucleophilic attack .

Chemical Reactions Analysis

A domino reaction involving a related compound, 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, with heterocyclic CH acids has been studied. This reaction leads to the cleavage of the substrate and the formation of substituted pyrazoles and aniline derivatives, depending on the electrophilicity of the α-carbon atom of the CH acids involved .

Physical and Chemical Properties Analysis

The synthesis of sulfanyl pyrimidin-4(3H)-one derivatives, which are structurally related to the compound of interest, has been achieved through reactions with various reagents, yielding compounds with a range of physical and chemical properties. These derivatives display a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The properties of these compounds are confirmed through elemental analyses and spectroscopic methods .

properties

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-3-5-10(6-4-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKISWKXWRROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

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